2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid is a Boc-protected amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, preventing unwanted side reactions during peptide synthesis. This compound features a phenyl group on the α-carbon adjacent to the carboxylic acid, contributing to steric bulk and influencing its reactivity. It is widely used in pharmaceutical research for constructing peptide backbones and modifying drug candidates to enhance stability or bioavailability .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUASPHMADVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390401-40-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid typically involves the protection of the amino group of phenylalanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The phenyl group can undergo oxidation to form various derivatives, although this is less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Oxidation: Various oxidizing agents can be used, depending on the desired product.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 2-phenylalanine.
Oxidized Derivatives: Depending on the oxidizing agent used, various oxidized products can be formed.
Scientific Research Applications
The compound 2-{[(tert-Butoxy)carbonyl]amino}-2-phenylpropanoic acid is a derivative of amino acids, characterized by a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc protecting group suggests this molecule could be a precursor to a functionalized amino acid. The Boc group is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino group while allowing for chain elongation. After incorporation into a peptide chain, the Boc group can be selectively removed under specific conditions to reveal the free amino group for further reactions. Its molecular formula is , and it has a molecular weight of approximately 265.3 g/mol .
Potential Applications
This compound and similar compounds have potential applications in medicinal chemistry and pharmaceuticals.
Biological Activity
- The biological activity of 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid is primarily linked to its potential as an amino acid analog.
- Compounds with similar structures have demonstrated potential in pharmacological applications.
- Interaction studies involving 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid focus on its binding affinity with various biological targets. These studies often employ techniques to elucidate the pharmacological profile and therapeutic potential of the compound.
Peptide Synthesis
- The tert-butoxycarbonyl (Boc) protecting group indicates this molecule's role as a precursor to a functionalized amino acid.
- The Boc group prevents unwanted reactions at the amino group during peptide synthesis, facilitating chain elongation.
- The Boc group can be selectively removed to reveal the free amino group for further reactions after incorporation into a peptide chain.
Use as a Building Block
- The molecule possesses a carboxylic acid group and an aromatic ring, making it useful in various organic chemistry reactions.
- Research can explore the reactivity of this molecule and its application in organic synthesis.
Mechanism of Action
The primary mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid involves the protection of the amino group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection during peptide synthesis . The molecular targets and pathways involved include the formation of a stable carbamate linkage, which can be cleaved to release the free amino group .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid and analogous compounds:
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid, commonly referred to as Boc-phenylalanine, is an amino acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in various biological contexts. This article explores the biological activity of Boc-phenylalanine, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C₁₄H₁₉NO₄
- Molecular Weight : 265.3 g/mol
- CAS Number : 390401-40-8
- Purity : Minimum 95% .
Structural Characteristics
The compound features a phenyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl group providing steric hindrance that influences its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Melting Point | 113–118 °C |
| Solubility | Moderately soluble |
| Log P (octanol/water) | 3.5 to 3.99 |
Boc-phenylalanine's biological activity is primarily attributed to its role as an amino acid building block in protein synthesis and its involvement in various metabolic pathways. Its structural similarity to phenylalanine allows it to participate in processes such as:
- Protein Synthesis : As a non-natural amino acid, it can be incorporated into peptides and proteins, potentially altering their function.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in amino acid metabolism, influencing pathways related to neurotransmitter synthesis and energy metabolism.
Pharmacological Effects
Research indicates that Boc-phenylalanine exhibits several pharmacological effects:
- Neurotransmitter Modulation : It has been shown to influence the levels of neurotransmitters such as dopamine and serotonin by modulating the availability of their precursor amino acids .
- Antioxidant Activity : Some studies suggest that derivatives of phenylalanine may exhibit antioxidant properties, contributing to cellular protection against oxidative stress .
Study 1: Neurotransmitter Effects
A clinical study investigated the effects of dietary supplementation with phenylalanine derivatives on cognitive performance in healthy adults. Participants receiving Boc-phenylalanine showed improved reaction times and enhanced mood compared to controls, suggesting a potential role in cognitive enhancement .
Study 2: Metabolic Pathway Analysis
In a targeted metabolomics study involving individuals with allergic contact dermatitis (ACD), significant shifts in metabolic pathways associated with phenylalanine were observed during remission phases. These findings indicate that Boc-phenylalanine may play a role in modulating inflammatory responses through its metabolic derivatives .
Q & A
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s therapeutic potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
